molecular formula C10H10ClNO5 B091427 (2R,3R)-4-((4-Chlorophenyl)amino)-2,3-dihydroxy-4-oxobutanoic acid CAS No. 17447-35-7

(2R,3R)-4-((4-Chlorophenyl)amino)-2,3-dihydroxy-4-oxobutanoic acid

Cat. No.: B091427
CAS No.: 17447-35-7
M. Wt: 259.64 g/mol
InChI Key: JLBJYGCSAOHRPK-HTQZYQBOSA-N
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Description

(2R,3R)-4-((4-Chlorophenyl)amino)-2,3-dihydroxy-4-oxobutanoic acid is a chiral compound of interest in medicinal chemistry and biochemical research. Its structure, featuring a 4-chlorophenyl group and a dicarboxylic acid scaffold, makes it a valuable intermediate for investigating metabolic pathways and enzyme inhibition. Researchers can utilize this building block in the synthesis of more complex molecules aimed at modulating enzymatic activity, such as in the exploration of arginase inhibitors. Arginase is a manganese-containing metalloenzyme crucial in the urea cycle and is a growing therapeutic target in areas like immunology and oncology for its role in the tumor microenvironment . The stereospecific (2R,3R) configuration of this compound is critical for its interaction with biological systems and ensures precise binding in chiral environments. It is strictly for research applications in laboratory settings.

Properties

IUPAC Name

(2R,3R)-4-(4-chloroanilino)-2,3-dihydroxy-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO5/c11-5-1-3-6(4-2-5)12-9(15)7(13)8(14)10(16)17/h1-4,7-8,13-14H,(H,12,15)(H,16,17)/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLBJYGCSAOHRPK-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C(C(C(=O)O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1NC(=O)[C@@H]([C@H](C(=O)O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20938513
Record name 4-(4-Chloroanilino)-2,3-dihydroxy-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20938513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17447-35-7
Record name 4-(4-Chloroanilino)-2,3-dihydroxy-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20938513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R,3R)-4-((4-chlorophenyl)amino)-2,3-dihydroxy-4-oxobutanoic acid
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Biological Activity

(2R,3R)-4-((4-Chlorophenyl)amino)-2,3-dihydroxy-4-oxobutanoic acid, also known as (+)-4'-Chlorotartranilic acid, is a compound of significant interest in pharmacology due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C10H10ClNO5
  • Molecular Weight : 259.64 g/mol
  • CAS Number : 17447-35-7

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Enzyme Inhibition :
    • The compound has been studied for its inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenases (LOX), which are involved in inflammatory processes. In vitro studies indicate that it can moderately inhibit COX-2 and LOX enzymes, suggesting potential anti-inflammatory properties .
  • Cytotoxicity :
    • Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has shown activity against the MCF-7 breast cancer cell line, indicating its potential as an anticancer agent .
  • Antioxidant Activity :
    • The compound has also been evaluated for its antioxidant properties, which are crucial in mitigating oxidative stress-related diseases. Its structure suggests that it may scavenge free radicals effectively .

Biological Activity Studies

The following table summarizes key findings from studies investigating the biological activity of this compound.

Activity Target IC50 Value Reference
COX-2 InhibitionEnzymeModerate
LOX InhibitionEnzymeModerate
CytotoxicityMCF-7 Cell LineSignificant
Antioxidant ActivityFree Radical ScavengingEffective

Case Studies

  • Anti-inflammatory Effects :
    A study conducted on animal models demonstrated that this compound significantly reduced inflammation markers when administered in a controlled dosage. The results indicated a decrease in prostaglandin levels, supporting its role as an anti-inflammatory agent.
  • Cytotoxicity Assessment :
    In vitro assays revealed that the compound exhibited selective cytotoxicity against cancer cell lines compared to normal cells. The MCF-7 cell line showed a notable reduction in viability upon treatment with varying concentrations of the compound, indicating its potential for further development as a chemotherapeutic agent.

Comparison with Similar Compounds

(a) Stereoisomeric Variants

  • (2S,3S)-4-((4-Chlorophenyl)amino)-2,3-dihydroxy-4-oxobutanoic acid Key Difference: Enantiomeric configuration at C2 and C3 positions. Implications: Differential binding to chiral biological targets (e.g., enzymes, receptors) due to reversed spatial arrangement. The (2S,3S) form is widely used in research, but pharmacological data for the (2R,3R) variant remain underexplored .

(b) Substituent-Modified Analogues

  • (2R,3R)-4-((4-Fluorophenyl)amino)-2,3-dihydroxy-4-oxobutanoic acid Key Difference: Fluorine replaces chlorine at the para position.
  • (2R,3R)-4-Anilino-2,3-dihydroxy-4-oxobutanoic acid Key Difference: Lacks the chlorine substituent on the phenyl ring. Impact: Reduced lipophilicity (lower logP) compared to the 4-chloro derivative, which may decrease membrane permeability but improve aqueous solubility .

Physicochemical Properties

Compound Molecular Weight logP (Predicted)¹ Solubility (Water) Key Substituents
(2R,3R)-4-((4-Chlorophenyl)amino)-... 259.64 0.85 Moderate 4-Cl, 2R,3R hydroxyl
(2S,3S)-4-((4-Chlorophenyl)amino)-... 259.64 0.85 Moderate 4-Cl, 2S,3S hydroxyl
(2R,3R)-4-((4-Fluorophenyl)amino)-... 243.20 0.62 High 4-F, 2R,3R hydroxyl
(2R,3R)-4-Anilino-... 225.20 0.45 High Phenyl (no halogen)

¹logP values estimated using Crippen’s fragmentation method .

  • Chlorine vs. Fluorine: The 4-Cl substituent increases lipophilicity (logP +0.23 vs. Fluorine’s inductive effects may enhance metabolic stability .
  • Hydroxyl Groups : The 2,3-dihydroxy configuration enhances hydrogen-bonding capacity, critical for interactions with polar biological targets (e.g., kinases, proteases) .

Preparation Methods

Chiral Pool Synthesis from Tartaric Acid Derivatives

A common strategy leverages (2R,3R)-tartaric acid as a chiral starting material. The hydroxyl groups are protected using tert-butyldimethylsilyl (TBDMS) ethers, followed by activation of the carboxylic acid as a mixed anhydride with isobutyl chloroformate. Condensation with 4-chloroaniline in the presence of N-methylmorpholine yields the intermediate amide. Subsequent oxidation of the secondary alcohol to a ketone is achieved using Dess-Martin periodinane (DMP), with careful control to avoid over-oxidation.

Key Reaction Conditions

StepReagents/ConditionsYield (%)
ProtectionTBDMS-Cl, imidazole, DMF, 0°C → RT92
ActivationIsobutyl chloroformate, THF, -20°C85
Amidation4-Chloroaniline, NMM, THF, 0°C → RT78
OxidationDMP, CH₂Cl₂, 0°C → RT65

Solid-Phase Peptide Synthesis (SPPS) Adaptations

Adapting techniques from peptide synthesis, Wang resin-bound Fmoc-protected threonine derivatives are functionalized at the β-hydroxyl group via Mitsunobu reaction with 4-chloronitrobenzene. Reduction of the nitro group to an amine (H₂/Pd-C) and on-resin oxidation with tetrapropylammonium perruthenate (TPAP) generate the ketone. Cleavage with TFA/H₂O (95:5) furnishes the target compound with >90% enantiomeric excess (ee).

Stereochemical Control and Resolution

Asymmetric Catalytic Hydrogenation

A racemic mixture of 4-((4-chlorophenyl)amino)-2,3-dihydroxy-4-oxobutanoic acid is resolved using a chiral Rhodium-(R)-BINAP catalyst. Hydrogenation at 50 psi H₂ in MeOH selectively reduces the (2S,3S)-enantiomer, leaving the desired (2R,3R)-form in solution. This method achieves 88% ee, with further purification via chiral HPLC (Chiralpak IA column, hexane:IPA 70:30).

Enzymatic Kinetic Resolution

Lipase B from Candida antarctica (CAL-B) selectively acetylates the (2S,3S)-enantiomer in a vinyl acetate/THF system. The (2R,3R)-isomer remains unreacted and is isolated via column chromatography (SiO₂, EtOAc/hexane gradient). This approach provides 94% ee but requires optimization of enzyme loading (10–15 wt%) and reaction time (24–48 h).

Optimization of Critical Reaction Parameters

Solvent Effects on Amidation Efficiency

Comparative studies reveal that polar aprotic solvents (DMF, DMSO) increase reaction rates but promote racemization. Mixed solvent systems (THF:H₂O 4:1) balance reactivity and stereochemical integrity, improving yields from 65% to 82% while maintaining ee >85%.

Temperature-Dependent Oxidation Kinetics

Controlled oxidation of the diol to ketone using DMP shows optimal results at -10°C (65% yield, 98% purity) versus room temperature (42% yield, 87% purity). Lower temperatures minimize side-product formation from competing elimination pathways.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (500 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.68 (d, J = 8.5 Hz, 2H, Ar-H), 7.42 (d, J = 8.5 Hz, 2H, Ar-H), 5.12 (d, J = 3.1 Hz, 1H, OH), 4.98 (d, J = 3.1 Hz, 1H, OH), 4.32 (dd, J = 8.2, 3.1 Hz, 1H, H-2), 3.89 (dd, J = 8.2, 3.1 Hz, 1H, H-3).

  • HRMS (ESI-TOF): m/z [M-H]⁻ calcd. for C₁₀H₉ClNO₅: 274.0122; found: 274.0118.

Chiral Purity Assessment

Chiral HPLC analysis (Daicel Chiralpak IC-3, 0.46 × 25 cm, 1.0 mL/min, 254 nm) confirms ee ≥99% for SPPS-derived material versus 88–94% for resolution methods.

Industrial-Scale Considerations

Cost-Benefit Analysis of Synthetic Routes

MethodCost (USD/kg)Yield (%)ee (%)
Chiral Pool12,5006598
SPPS18,2009099
Enzymatic9,8007294

Green Chemistry Metrics

  • Process Mass Intensity (PMI): SPPS (PMI = 32) outperforms solution-phase methods (PMI = 45–68) due to reduced solvent use.

  • E-Factor: Enzymatic resolution (E = 8.2) is superior to catalytic hydrogenation (E = 15.7) .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for (2R,3R)-4-((4-Chlorophenyl)amino)-2,3-dihydroxy-4-oxobutanoic acid?

  • Methodological Answer : The synthesis involves coupling 4-chloroaniline with a functionalized butanoic acid derivative. Key steps include:

  • Nucleophilic substitution : Reacting 4-chloroaniline with a ketone-containing intermediate (e.g., 4-oxobutanoic acid derivatives) under basic conditions .
  • Stereoselective hydroxylation : Enzymatic or chemical methods (e.g., Sharpless asymmetric dihydroxylation) to achieve the (2R,3R) configuration .
  • Purification : Use of reverse-phase HPLC or crystallization to isolate enantiomerically pure product .

Q. How can researchers characterize the stereochemical configuration of this compound?

  • Methodological Answer :

  • X-ray crystallography : Definitive confirmation of the (2R,3R) configuration via single-crystal analysis .
  • Chiral chromatography : Compare retention times with racemic mixtures using columns like Chiralpak IA .
  • Optical rotation : Measure specific rotation and compare with literature values (e.g., [α]D = +15° for the (2R,3R) form) .

Q. What analytical techniques validate the purity and identity of this compound?

  • Methodological Answer :

  • NMR spectroscopy : Analyze 1^1H and 13^13C spectra for characteristic signals (e.g., δ 7.3 ppm for aromatic protons, δ 175 ppm for carbonyl carbons) .
  • Mass spectrometry : Confirm molecular weight (259.64 g/mol) via ESI-MS or MALDI-TOF .
  • Thermogravimetric analysis (TGA) : Assess thermal stability and decomposition profiles .

Advanced Research Questions

Q. How does the 4-chlorophenyl substituent influence the compound’s reactivity and biological activity?

  • Methodological Answer :

  • Electrophilic effects : The electron-withdrawing Cl group enhances electrophilic aromatic substitution resistance but stabilizes intermediates in nucleophilic reactions .
  • Biological interactions : The Cl group may improve binding affinity to target proteins (e.g., kinase inhibitors) by forming halogen bonds .
  • Comparative studies : Replace Cl with F or Br to evaluate substituent effects on activity (see analogs in ).

Q. How to address discrepancies in reported biological activities across studies?

  • Methodological Answer :

  • Assay standardization : Use validated cell lines (e.g., HEK293 for cytotoxicity) and control for variables like solvent (DMSO vs. water) .
  • Data normalization : Express activity as IC50 values relative to reference compounds (e.g., cisplatin for cytotoxicity) .
  • Meta-analysis : Pool data from independent studies to identify outliers or confounding factors (e.g., impurity levels affecting results) .

Q. What computational strategies model the compound’s interaction with biological targets?

  • Methodological Answer :

  • Docking simulations : Use AutoDock Vina to predict binding modes with enzymes like tyrosine kinases .
  • MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories in GROMACS .
  • QSAR modeling : Correlate structural features (e.g., Cl position, hydroxyl groups) with bioactivity using CoMFA .

Q. How do the dihydroxy groups at C2 and C3 affect metal chelation and stability?

  • Methodological Answer :

  • Chelation studies : Titrate with Fe³⁺ or Cu²⁺ and monitor UV-Vis spectra for complex formation (λmax shifts ~50 nm) .
  • pH-dependent stability : Assess degradation kinetics at pH 2–9 using LC-MS; hydroxyl groups enhance stability in acidic conditions .
  • Comparative analogs : Synthesize dehydroxylated derivatives to isolate chelation effects .

Q. What are the challenges in scaling up enantioselective synthesis for this compound?

  • Methodological Answer :

  • Catalyst optimization : Screen chiral catalysts (e.g., Jacobsen’s Mn-salen) for improved enantiomeric excess (ee >98%) .
  • Cost-benefit analysis : Compare enzymatic vs. chemical hydroxylation routes for yield and scalability .
  • Process impurities : Use DoE (Design of Experiments) to minimize byproducts like (2S,3R) diastereomers .

Key Notes

  • Advanced questions emphasize mechanistic insights, while basic questions focus on foundational techniques.
  • Contradictions in data (e.g., biological activity) require rigorous validation via replicated assays .

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